2-Methoxy-4-(trifluoromethyl)nicotinaldehyde
Overview
Description
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde: is an organic compound with the molecular formula C8H6F3NO2 . It is a derivative of nicotinaldehyde, featuring a methoxy group at the 2-position and a trifluoromethyl group at the 4-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde typically involves the introduction of the methoxy and trifluoromethyl groups onto the nicotinaldehyde framework. One common method includes the following steps:
Starting Material: Nicotinaldehyde.
Methoxylation: Introduction of the methoxy group at the 2-position using methanol in the presence of a base such as sodium methoxide.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 4-position using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the methoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 2-Methoxy-4-(trifluoromethyl)nicotinic acid.
Reduction: 2-Methoxy-4-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the agrochemical industry, this compound is investigated for its potential use in the development of new pesticides and herbicides. Its unique chemical properties may contribute to the efficacy and selectivity of these agrochemical products .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in target proteins. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
2-Methoxy-4-(trifluoromethyl)benzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
2-Methoxy-4-(trifluoromethyl)pyridine: Lacks the aldehyde functional group.
4-(Trifluoromethyl)nicotinaldehyde: Lacks the methoxy group.
Uniqueness: 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both the methoxy and trifluoromethyl groups on the nicotinaldehyde framework. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-5(4-13)6(2-3-12-7)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTIZBXJOQZPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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